molecular formula C19H21IN2O3 B10897331 N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine

Cat. No.: B10897331
M. Wt: 452.3 g/mol
InChI Key: WESRQLCREDFLQT-FYJGNVAPSA-N
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Description

N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE is a complex organic compound characterized by the presence of an iodophenoxy group, a methoxyphenyl group, and a morpholino group

Properties

Molecular Formula

C19H21IN2O3

Molecular Weight

452.3 g/mol

IUPAC Name

(E)-1-[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]-N-morpholin-4-ylmethanimine

InChI

InChI=1S/C19H21IN2O3/c1-23-19-7-2-15(13-21-22-8-10-24-11-9-22)12-16(19)14-25-18-5-3-17(20)4-6-18/h2-7,12-13H,8-11,14H2,1H3/b21-13+

InChI Key

WESRQLCREDFLQT-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)COC3=CC=C(C=C3)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCOCC2)COC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the iodophenoxy intermediate: This step involves the reaction of phenol with iodine in the presence of a suitable oxidizing agent.

    Methoxylation: The iodophenoxy intermediate is then reacted with methoxybenzene under specific conditions to introduce the methoxy group.

    Condensation with morpholine: The final step involves the condensation of the methoxyphenyl iodophenoxy intermediate with morpholine under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding interactions, while the morpholino group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE can be compared with similar compounds such as:

The uniqueness of N-((E)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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